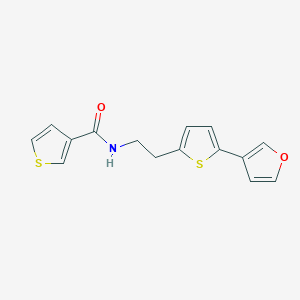

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide

Descripción

N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-3-carboxamide core linked via an ethyl group to a 5-(furan-3-yl)thiophen-2-yl substituent. This structure combines thiophene and furan rings, both known for their electron-rich aromatic systems, which are often exploited in medicinal chemistry for their bioactivity and synthetic versatility.

Synthesis of such compounds typically involves coupling reactions between thiophene/furan precursors and carboxamide moieties. For example, analogous structures like N-(2-nitrophenyl)thiophene-2-carboxamide are synthesized via refluxing thiophenecarbonyl chloride with aniline derivatives in acetonitrile, yielding crystalline products suitable for structural analysis .

Propiedades

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S2/c17-15(12-5-8-19-10-12)16-6-3-13-1-2-14(20-13)11-4-7-18-9-11/h1-2,4-5,7-10H,3,6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHUFQPWGGGMRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CC=C(S2)CCNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

Formation of the Thiophene Ring: The thiophene ring is often synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Coupling Reactions: The furan and thiophene rings are then coupled using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) in acetonitrile.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mecanismo De Acción

The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets would depend on the specific biological context and the compound’s structural analogs .

Comparación Con Compuestos Similares

Structural Analogues and Physicochemical Properties

The target compound shares structural motifs with several bioactive thiophene- and furan-based derivatives. Key comparisons include:

Key Observations :

- The furan-thiophene hybrid in the target compound likely enhances π-π stacking and solubility compared to purely thiophene-based analogs .

Crystallographic and Computational Insights

- Crystal Packing : N-(2-Nitrophenyl)thiophene-2-carboxamide forms weak C–H⋯O/S interactions, influencing solubility and stability . The furan ring in the target compound may introduce additional O-based hydrogen bonds.

- Density Functional Theory (DFT) : Studies on similar heterocycles (e.g., ) highlight the role of exact exchange and correlation functionals in predicting electronic properties, which could guide optimization of the target compound’s reactivity .

Actividad Biológica

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide is , with a molecular weight of 339.5 g/mol. The compound features multiple heterocyclic rings, specifically furan and thiophene, which contribute to its electronic properties and biological activity.

Synthesis

The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions:

- Formation of Heterocycles : The furan and thiophene rings can be synthesized using methods such as the Paal-Knorr synthesis for furan and Gewald reaction for thiophene.

- Coupling Reaction : The rings are coupled via palladium-catalyzed cross-coupling reactions.

- Amidation : The final step involves forming the carboxamide group through an amidation reaction with an amine and a carboxylic acid derivative.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide. For instance, a study evaluated the in vitro anticancer activities against various human cancer cell lines, demonstrating significant cytotoxic effects:

| Compound | Cell Line | IC50 (µg/ml) | Reference |

|---|---|---|---|

| 7g | A549 | 27.7 | |

| 7g | HepG2 | 26.6 | |

| Doxorubicin | A549 | 28.3 | |

| Doxorubicin | HepG2 | 21.6 |

The results indicated that compound 7g exhibited comparable efficacy to doxorubicin, a well-known chemotherapeutic agent.

The mechanism by which N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide exerts its biological effects likely involves interaction with specific molecular targets within cancer cells. This includes modulation of gene expression related to apoptosis and cell cycle regulation, leading to increased DNA damage in treated cells compared to untreated controls.

Case Studies

- Antimicrobial Activity : Another area of research has focused on the antimicrobial properties of similar compounds featuring thiophene and furan moieties. These studies suggest that such compounds may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

- Fungicidal Activity : Research has also explored the fungicidal activity of related derivatives, indicating that modifications in the chemical structure can enhance efficacy against fungal pathogens. For example, certain derivatives demonstrated EC50 values significantly lower than those of standard antifungal agents, suggesting potential for development as new antifungal therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.